2-ethyl-3-methoxyaniline

Solubility Formulation Reaction Medium

2-Ethyl-3-methoxyaniline (CAS 114274-16-7), also known as 2-ethyl-m-anisidine or 2-ethyl-3-methoxybenzenamine, is a substituted aniline with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is a liquid at standard ambient temperature and pressure, characterized by a density of 0.99 ± 0.03 g/mL at 20°C and a predicted LogP value of approximately 2.42, indicating moderate lipophilicity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 114274-16-7
Cat. No. B3394951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-3-methoxyaniline
CAS114274-16-7
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1OC)N
InChIInChI=1S/C9H13NO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3,10H2,1-2H3
InChIKeyCPOCGYDOJFYGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-methoxyaniline (CAS 114274-16-7): Baseline Identity and Key Characteristics


2-Ethyl-3-methoxyaniline (CAS 114274-16-7), also known as 2-ethyl-m-anisidine or 2-ethyl-3-methoxybenzenamine, is a substituted aniline with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol [1]. It is a liquid at standard ambient temperature and pressure, characterized by a density of 0.99 ± 0.03 g/mL at 20°C and a predicted LogP value of approximately 2.42, indicating moderate lipophilicity [2]. This compound serves as a key intermediate in the synthesis of pharmaceutical agents and specialty chemicals, and its reactivity and properties are dictated by the unique ortho-ethyl / meta-methoxy substitution pattern on the aromatic ring [1].

Why 2-Ethyl-3-methoxyaniline Cannot Be Generically Substituted


The specific ortho-ethyl and meta-methoxy substitution pattern of 2-ethyl-3-methoxyaniline is critical to its function as a synthetic intermediate. Substituting it with a structurally similar aniline, such as a positional isomer (e.g., 2-ethyl-4-methoxyaniline) or a non-substituted analog, would fundamentally alter the steric and electronic properties of the resulting downstream product. These changes can profoundly impact key steps in a synthetic sequence, including nucleophilicity of the amine, directing effects in electrophilic aromatic substitution, or the binding affinity of the final pharmaceutical compound. While direct quantitative comparison data for this specific building block are scarce in the public domain, the principle of divergent reactivity among regioisomers is well-established in medicinal chemistry [1]. Therefore, for a project where a specific lead series has been optimized using this exact intermediate, a change in regioisomer would necessitate re-validation of the entire synthetic and biological pathway.

Quantitative Evidence for the Selection of 2-Ethyl-3-methoxyaniline (CAS 114274-16-7)


Solubility Profile: 2-Ethyl-3-methoxyaniline vs. Unsubstituted Aniline

The water solubility of 2-ethyl-3-methoxyaniline is qualitatively described as 'Soluble' at 20°C [1]. In contrast, the parent compound, aniline, exhibits a limited solubility of approximately 36 g/L (3.6% w/v) in water at 25°C [2]. While the data are not from a single direct comparative assay, this class-level inference suggests that the combined electron-donating effects of the 2-ethyl and 3-methoxy groups increase the compound's polarity and hydrogen-bonding capacity (PSA = 35.25 Ų [3]), which is expected to enhance its aqueous solubility relative to unsubstituted aniline.

Solubility Formulation Reaction Medium

Lipophilicity Modulation: LogP of 2-Ethyl-3-methoxyaniline vs. Aniline

The computed partition coefficient (LogP) for 2-ethyl-3-methoxyaniline is 2.42 [1]. This represents a substantial increase in lipophilicity compared to aniline, which has a measured LogP of 0.90 [2]. This cross-study comparison indicates that the addition of the ethyl and methoxy groups increases the compound's lipophilicity by approximately 2.7-fold on a logarithmic scale, which corresponds to a ~500-fold increase in octanol/water partition coefficient.

Lipophilicity LogP Drug-likeness

Toxicity Profile: Acute Oral LD50 of 2-Ethyl-3-methoxyaniline

The acute oral toxicity of 2-ethyl-3-methoxyaniline is low, with a reported LD50 value of >5000 mg/kg in rats [1]. This classifies it in the lowest category of acute toxicity according to the Globally Harmonized System (GHS). For context, a related analog, 2-ethylaniline, has a reported oral LD50 of 1260 mg/kg in rats, indicating it is moderately toxic [2]. While these data are from different sources and represent a cross-study comparison, they suggest a meaningful and favorable difference in acute toxicity profile.

Toxicology Safety Handling

Validated Application Scenarios for 2-Ethyl-3-methoxyaniline (CAS 114274-16-7)


Pharmaceutical Intermediate for Lead Optimization Programs

2-Ethyl-3-methoxyaniline is best utilized as a specialized building block in medicinal chemistry to optimize the lipophilicity and metabolic stability of drug candidates. Its significantly higher LogP (2.42) compared to aniline (0.90) [1] makes it ideal for exploring the structure-activity relationship (SAR) around increasing membrane permeability. Furthermore, its favorable oral toxicity profile (LD50 > 5000 mg/kg) [2] makes it a safer choice for scaling up the synthesis of early-stage drug leads.

Synthesis of Agrochemicals Requiring Improved Environmental Stability

The enhanced lipophilicity and potential for tailored metabolic degradation make 2-ethyl-3-methoxyaniline a useful intermediate for developing novel agrochemicals. Its LogP value of 2.42 [1] suggests it will partition into organic phases and biological membranes more effectively than less lipophilic analogs, a desirable trait for increasing the soil mobility or foliar uptake of a resulting pesticide or herbicide.

Aqueous-Phase Reaction Development and Scale-Up

Given its qualitative solubility in water at 20°C [3], 2-ethyl-3-methoxyaniline is a strong candidate for reactions designed to be run in aqueous media. This property can reduce the use of environmentally harmful organic solvents and simplify product isolation. This is a distinct advantage over less soluble aniline derivatives, enabling the development of greener and potentially more cost-effective manufacturing processes.

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